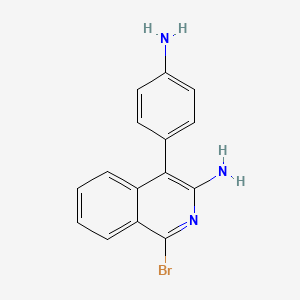
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an aminophenyl group and a bromoisoquinoline moiety, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups like amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or ammonia (NH₃) are used under basic conditions
Major Products
The major products formed from these reactions include various substituted isoquinolines, aminophenyl derivatives, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Known for its use in photographic development and as a precursor in pharmaceutical synthesis.
4-Aminothiophenol: Used in the synthesis of pectin conjugates and as a crosslinking agent.
2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.
Uniqueness
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine stands out due to its unique combination of an aminophenyl group and a bromoisoquinoline moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse research applications .
Propiedades
Número CAS |
31309-66-7 |
|---|---|
Fórmula molecular |
C15H12BrN3 |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-1-bromoisoquinolin-3-amine |
InChI |
InChI=1S/C15H12BrN3/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,17H2,(H2,18,19) |
Clave InChI |
QOLPUXGNCDMERI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















